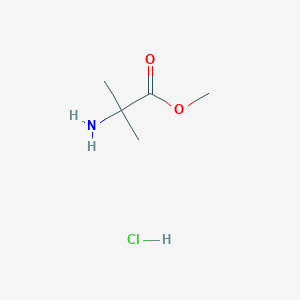
Methyl 2-amino-2-methylpropanoate hydrochloride
Descripción general
Descripción
Methyl 2-amino-2-methylpropanoate hydrochloride: is a chemical compound with the molecular formula C5H11NO2·HCl. It is commonly used in organic synthesis and has applications in various scientific fields. This compound is known for its high purity and stability, making it a valuable reagent in chemical research and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis from 2-amino-2-methylpropanoic acid: The compound can be synthesized by reacting 2-amino-2-methylpropanoic acid with methanol to form methyl 2-amino-2-methylpropanoate.
Formation of Hydrochloride Salt: The methyl 2-amino-2-methylpropanoate is then reacted with hydrochloric acid to form the hydrochloride salt, resulting in methyl 2-amino-2-methylpropanoate hydrochloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other purification techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Methyl 2-amino-2-methylpropanoate hydrochloride can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Condensation Reactions: It can participate in condensation reactions, forming amides or other derivatives when reacted with carboxylic acids or their derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Condensation Reactions: Reagents such as carboxylic acids, acid chlorides, or anhydrides are used.
Major Products Formed:
Amides: Formed from condensation reactions with carboxylic acids.
Substituted Amines: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Methyl 2-amino-2-methylpropanoate hydrochloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Peptide Synthesis: It is used in the synthesis of peptides and proteins, serving as a precursor for amino acid derivatives.
Medicine:
Drug Development: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Mecanismo De Acción
The mechanism of action of methyl 2-amino-2-methylpropanoate hydrochloride depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparación Con Compuestos Similares
- Methyl 2-methylalaninate hydrochloride
- 2-amino-2-methylpropanoic acid methyl ester hydrochloride
- 2-aminoisobutanoic acid methyl ester hydrochloride
Comparison: Methyl 2-amino-2-methylpropanoate hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its high purity and stability make it preferable in many applications compared to similar compounds .
Propiedades
IUPAC Name |
methyl 2-amino-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-5(2,6)4(7)8-3;/h6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWZNEDLYYLQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20532515 | |
| Record name | Methyl 2-methylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20532515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15028-41-8 | |
| Record name | α-Aminoisobutyric acid methyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15028-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20532515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-2-methylpropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about Methyl 2-Aminoisobutyrate hydrochloride was revealed through the X-ray crystallography study?
A1: The X-ray crystallography study [] revealed that Methyl 2-Aminoisobutyrate hydrochloride exhibits rotational disorder of the hydrogen atoms in the ester methyl group. This disorder was observed across a range of temperatures (10 K to 100 K) but was found to decrease with decreasing temperature. Notably, even at extremely low temperatures (10 K), the disorder was still detectable.
Q2: How did molecular dynamics simulations complement the findings from the X-ray crystallography study?
A2: Molecular dynamics simulations performed at various temperatures (10 K to 100 K) corroborated the experimental observations from X-ray crystallography []. The simulations confirmed the temperature-dependent rotational motion of the methyl group in Methyl 2-Aminoisobutyrate hydrochloride. This highlights the potential of utilizing molecular dynamics simulations to model and understand disorder in crystal structures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















